molecular formula C22H18N2O3 B11784136 6-(4-Methoxyphenyl)-2,2-dimethyl-[1,3]dioxolo[4,5-f][1,10]phenanthroline

6-(4-Methoxyphenyl)-2,2-dimethyl-[1,3]dioxolo[4,5-f][1,10]phenanthroline

Cat. No.: B11784136
M. Wt: 358.4 g/mol
InChI Key: VSAAMBARHYSXPC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-(4-Methoxyphenyl)-2,2-dimethyl-[1,3]dioxolo[4,5-f][1,10]phenanthroline is a complex organic compound characterized by its unique structural features. It belongs to the class of phenanthroline derivatives, which are known for their diverse applications in various fields of science and industry. The presence of a methoxyphenyl group and a dioxolo ring fused to the phenanthroline core imparts distinct chemical properties to this compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(4-Methoxyphenyl)-2,2-dimethyl-[1,3]dioxolo[4,5-f][1,10]phenanthroline typically involves multi-step organic reactions. One common method starts with the preparation of the phenanthroline core, followed by the introduction of the methoxyphenyl group and the dioxolo ring. Key steps include:

    Formation of the Phenanthroline Core: This can be achieved through cyclization reactions involving suitable precursors such as ortho-diamines and diketones.

    Introduction of the Methoxyphenyl Group: This step often involves electrophilic aromatic substitution reactions using methoxybenzene derivatives.

    Formation of the Dioxolo Ring: This can be accomplished through cyclization reactions involving diols and appropriate reagents.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to enhance reaction efficiency.

Chemical Reactions Analysis

Types of Reactions

6-(4-Methoxyphenyl)-2,2-dimethyl-[1,3]dioxolo[4,5-f][1,10]phenanthroline undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of quinone derivatives.

    Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride, resulting in the formation of dihydro derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.

    Substitution: Halogenating agents like bromine or chlorine, and nucleophiles such as amines or thiols.

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Dihydro derivatives.

    Substitution: Various substituted phenanthroline derivatives.

Scientific Research Applications

6-(4-Methoxyphenyl)-2,2-dimethyl-[1,3]dioxolo[4,5-f][1,10]phenanthroline has a wide range of applications in scientific research:

    Chemistry: Used as a ligand in coordination chemistry to form complexes with metals, which are studied for their catalytic properties.

    Biology: Investigated for its potential as a DNA intercalator, which can be useful in studying DNA-protein interactions.

    Medicine: Explored for its anticancer properties due to its ability to interact with DNA and inhibit cell proliferation.

    Industry: Utilized in the development of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).

Mechanism of Action

The mechanism of action of 6-(4-Methoxyphenyl)-2,2-dimethyl-[1,3]dioxolo[4,5-f][1,10]phenanthroline involves its interaction with molecular targets such as DNA and proteins. The compound can intercalate into DNA, disrupting its structure and function. This intercalation can inhibit the replication and transcription processes, leading to cell cycle arrest and apoptosis in cancer cells. Additionally, the compound can form coordination complexes with metal ions, which can catalyze various biochemical reactions.

Comparison with Similar Compounds

Similar Compounds

    Phenanthroline: A simpler analog without the methoxyphenyl and dioxolo groups.

    4-Methoxyphenyl-phenanthroline: Lacks the dioxolo ring.

    2,2-Dimethyl-[1,3]dioxolo[4,5-f]phenanthroline: Lacks the methoxyphenyl group.

Uniqueness

6-(4-Methoxyphenyl)-2,2-dimethyl-[1,3]dioxolo[4,5-f][1,10]phenanthroline is unique due to the combination of the methoxyphenyl group and the dioxolo ring fused to the phenanthroline core. This unique structure imparts distinct electronic and steric properties, enhancing its ability to interact with biological molecules and metal ions, making it a valuable compound in various research fields.

Properties

Molecular Formula

C22H18N2O3

Molecular Weight

358.4 g/mol

IUPAC Name

6-(4-methoxyphenyl)-2,2-dimethyl-[1,3]dioxolo[4,5-f][1,10]phenanthroline

InChI

InChI=1S/C22H18N2O3/c1-22(2)26-20-15-5-4-12-23-18(15)19-16(21(20)27-22)10-11-17(24-19)13-6-8-14(25-3)9-7-13/h4-12H,1-3H3

InChI Key

VSAAMBARHYSXPC-UHFFFAOYSA-N

Canonical SMILES

CC1(OC2=C(O1)C3=C(C4=C2C=CC=N4)N=C(C=C3)C5=CC=C(C=C5)OC)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.